molecular formula C28H25N7O B2504073 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920262-73-3

2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

カタログ番号 B2504073
CAS番号: 920262-73-3
分子量: 475.556
InChIキー: OUIOTIBVXFNDOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 1,2,4-triazole, which has attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .


Synthesis Analysis

The synthesis of compounds that combine 1,2,4-triazole and quinazoline moieties in one structure leads to the discovery of new effective agents with antibacterial, antifungal, and anticancer capabilities .


Molecular Structure Analysis

The molecular structure of this compound involves two structural domains with different biological properties. The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .


Chemical Reactions Analysis

The mechanism of interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of 1,2,4-triazole moiety, which can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .

科学的研究の応用

Synthesis of Novel Derivatives

Compounds structurally related to the given chemical have been synthesized for various applications, including the creation of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives. These derivatives have shown moderate effects against some bacterial and fungal species, indicating potential antimicrobial applications (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, A. Farag, 2008).

Heterocyclic Chemistry

Heterocyclic compounds incorporating a piperazine or morpholine moiety, similar to parts of the given chemical structure, have been synthesized and characterized. These compounds, including dihydropyrimidinone derivatives obtained through a Biginelli synthesis, indicate the versatility of such structural units in medicinal chemistry and drug design (M. A. Bhat, M. Al-Omar, H. Ghabbour, A. Naglah, 2018).

Antihypertensive Potential

1,2,4-Triazolo[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, which are structurally related to the query compound, have been prepared and tested for their antihypertensive activity, highlighting the potential therapeutic applications of such compounds (S. M. Bayomi, A. Abdelal, S. El-Ashry, O. Ghoneim, 1999).

作用機序

Spiro compounds are particularly interesting, as spiro[5,6-dihydro-(1,2,4)triazolo[4,3-c]quinazoline-5,1ʹ-cyclohexan]-3(2H)-one showed high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1) .

将来の方向性

The future research directions could involve the development of various synthesis methods and a comprehensive study of their reaction mechanisms. Additionally, the search for new biologically active compounds that may be used in efficient drug discovery is one of the most challenging tasks in medicinal chemistry .

特性

IUPAC Name

2-(4-phenylphenyl)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7O/c36-25(19-21-11-13-23(14-12-21)22-7-3-1-4-8-22)33-15-17-34(18-16-33)27-26-28(30-20-29-27)35(32-31-26)24-9-5-2-6-10-24/h1-14,20H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIOTIBVXFNDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。